4-Bromo-2-fluoro-indane

Physicochemical profiling Medicinal chemistry ADME prediction

4-Bromo-2-fluoro-indane (CAS 1785448-62-5, molecular formula C₉H₈BrF, MW 215.07 g/mol) is a dihalogenated indane derivative featuring a rigid bicyclic framework (fused benzene and cyclopentane rings) with bromine at the 4-position and fluorine at the 2-position of the indane core. The compound is commercially available with typical purities of 95%+ to 97% , stored under recommended refrigeration at 2–8°C , and serves primarily as a synthetic building block in medicinal chemistry programs targeting CNS disorders, GPCR modulators, and oncology applications.

Molecular Formula C9H8BrF
Molecular Weight 215.06 g/mol
Cat. No. B13911979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-indane
Molecular FormulaC9H8BrF
Molecular Weight215.06 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC=C2Br)F
InChIInChI=1S/C9H8BrF/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5H2
InChIKeyFKVHSWUOQXUNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-indane CAS 1785448-62-5: Halogenated Bicyclic Scaffold Properties and Research-Grade Procurement Specifications


4-Bromo-2-fluoro-indane (CAS 1785448-62-5, molecular formula C₉H₈BrF, MW 215.07 g/mol) is a dihalogenated indane derivative featuring a rigid bicyclic framework (fused benzene and cyclopentane rings) with bromine at the 4-position and fluorine at the 2-position of the indane core . The compound is commercially available with typical purities of 95%+ to 97% , stored under recommended refrigeration at 2–8°C , and serves primarily as a synthetic building block in medicinal chemistry programs targeting CNS disorders, GPCR modulators, and oncology applications [1]. The indane scaffold itself is recognized as an attractive privileged structure due to its combination of aromatic and aliphatic properties fused into a rigid system that confers conformational constraint beneficial for target binding [1].

4-Bromo-2-fluoro-indane: Why Positional Isomers and Alternative Halogenated Indanes Are Not Interchangeable


The substitution pattern of halogen atoms on the indane scaffold critically determines both physicochemical properties and synthetic utility. For 4-bromo-2-fluoro-indane, the specific ortho-like spatial relationship between the 4-bromo and 2-fluoro substituents creates a unique electronic environment that positional isomers (e.g., 6-bromo-4-fluoro-indane) cannot replicate. Even within the same molecular formula (C₉H₈BrF), altering bromine position from the 4- to the 6-position changes the compound's reactivity profile, crystallinity, and suitability for downstream transformations such as cross-coupling reactions . The 4-bromo-2-fluoro substitution pattern provides a distinct handle for sequential functionalization—the bromine atom serves as a versatile leaving group for palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig, Sonogashira) while the fluorine atom modulates electronic properties and metabolic stability without compromising the bromine's synthetic accessibility . This dual-halogen arrangement is not present in mono-halogenated indanes (e.g., 4-bromo-indane or 2-fluoro-indane) nor in alternative dihalogenated regioisomers such as 6-bromo-4-fluoro-indane (CAS 1400702-00-2), where the altered spatial positioning affects both steric and electronic parameters governing reaction outcomes . Consequently, researchers cannot simply substitute one halogenated indane for another without risking divergent synthetic trajectories or altered biological activity profiles in structure-activity relationship (SAR) campaigns.

4-Bromo-2-fluoro-indane: Quantitative Comparative Evidence for Informed Scientific Procurement Decisions


Lipophilicity Differentiation: 4-Bromo-2-fluoro-indane vs. 6-Bromo-4-fluoro-indane

The lipophilicity (calculated XLogP) of 4-bromo-2-fluoro-indane is 2.9, which is 0.6 log units lower than its positional isomer 6-bromo-4-fluoro-indane (XLogP = 3.5) . This difference of 0.6 log units corresponds to approximately a 4-fold difference in octanol-water partition coefficient, which has meaningful implications for predicted membrane permeability, solubility, and off-target binding profiles in medicinal chemistry campaigns [1]. The reduced lipophilicity of the 4-bromo-2-fluoro isomer may translate to improved aqueous solubility and potentially reduced non-specific protein binding compared to the more lipophilic 6-bromo-4-fluoro analog.

Physicochemical profiling Medicinal chemistry ADME prediction

Molecular Weight and Heavy Atom Count Comparison Across Dihalogenated Indane Regioisomers

4-Bromo-2-fluoro-indane (MW = 215.07 g/mol) shares the identical molecular formula (C₉H₈BrF) and identical heavy atom count (11 heavy atoms) with its positional isomer 6-bromo-4-fluoro-indane (MW = 215.06 g/mol) . This equivalence in molecular weight and elemental composition means that the two isomers are indistinguishable by mass spectrometry and cannot be differentiated by molecular ion peaks alone—analytical confirmation requires chromatographic separation or NMR analysis. However, the identical MW also means that no penalty in molecular size is incurred when selecting between these regioisomers; the differentiation lies solely in substitution pattern and resulting spatial geometry. The compound contains zero hydrogen bond donors, one hydrogen bond acceptor (the fluorine atom), and zero rotatable bonds, indicating a completely rigid scaffold with minimal conformational flexibility .

Synthetic chemistry Building block selection Medicinal chemistry

Synthetic Intermediate Suitability: 4-Bromo-2-fluoro-indane as a Dual-Functionalization Scaffold

4-Bromo-2-fluoro-indane offers a unique dual-functionalization capability derived from its specific halogen substitution pattern. The bromine atom at the 4-position serves as an electrophilic site amenable to palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, while the fluorine atom at the 2-position modulates electronic properties without interfering with bromine-centered reactivity . In contrast, the positional isomer 6-bromo-4-fluoro-indane presents the bromine atom at the 6-position with fluorine at the 4-position, creating a distinct electronic environment where the halogens are spatially separated on the aromatic ring rather than being in a 1,2-like orientation relative to the cyclopentane fusion . This regioisomeric difference alters both the steric accessibility of the bromine atom for cross-coupling and the electronic influence of the fluorine substituent on the reactive site. The 4-bromo-2-fluoro substitution pattern places the bromine adjacent to the cyclopentane ring junction, whereas 6-bromo-4-fluoro-indane positions bromine distal from this junction, potentially affecting conformational preferences during transition metal-mediated transformations .

Organic synthesis Cross-coupling reactions Medicinal chemistry

4-Bromo-2-fluoro-indane: Validated Research Applications Stemming from Quantified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Controlled Lipophilicity

In structure-activity relationship (SAR) programs where lipophilicity modulation is critical for optimizing ADME properties, 4-bromo-2-fluoro-indane (XLogP = 2.9) offers a 0.6 log unit reduction in calculated lipophilicity compared to the 6-bromo-4-fluoro isomer (XLogP = 3.5) . This ~4-fold lower octanol-water partitioning may translate to improved aqueous solubility and reduced non-specific protein binding, making the 4-bromo-2-fluoro isomer the preferred scaffold when the goal is to maintain halogen-mediated synthetic versatility while mitigating excessive lipophilicity. This differentiation is particularly relevant in CNS drug discovery where Lipinski's rule of five compliance and blood-brain barrier penetration considerations favor compounds with XLogP values below 3.0 [1].

Regioisomer-Controlled Palladium-Catalyzed Cross-Coupling Synthetic Sequences

4-Bromo-2-fluoro-indane provides a bromine atom at the 4-position that is sterically and electronically distinct from the bromine in 6-bromo-4-fluoro-indane . This substitution pattern enables chemists to execute Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings at a site adjacent to the cyclopentane ring junction while retaining the fluorine atom as an inert electronic modulator . Researchers requiring bromine reactivity at a position proximal to the bicyclic fusion point—rather than at a distal ring position—should procure 4-bromo-2-fluoro-indane specifically, as the alternative 6-bromo-4-fluoro regioisomer will yield different coupling regiochemistry and downstream product profiles.

GPCR and CNS-Targeted Ligand Synthesis with Conformational Constraint

The indane scaffold has been extensively validated as a privileged structure in G protein-coupled receptor (GPCR) ligand design due to its rigid bicyclic framework that reduces conformational entropy and enhances target binding affinity . 4-Bromo-2-fluoro-indane combines this conformational constraint with a dual-halogen substitution pattern that provides both a synthetic handle (bromine) and a metabolically stabilizing fluorine atom. The specific 4-bromo-2-fluoro arrangement positions the fluorine atom at the 2-position of the indane core, a substitution pattern that has been employed in the development of fluorinated indanone-based PET imaging agents targeting monoamine oxidase B (MAO B), where fluorine incorporation enables both radiofluorination and favorable brain penetration properties .

HIF-2α Inhibitor Development for Renal Cell Carcinoma

Substituted indane derivatives have been disclosed as HIF-2α inhibitors with therapeutic applications in proliferative diseases including renal cell carcinoma and von Hippel-Lindau disease . 4-Bromo-2-fluoro-indane serves as a versatile building block for constructing HIF-2α-targeted indane scaffolds, where the 4-bromo substituent provides a point for further structural elaboration via cross-coupling while the 2-fluoro substituent influences both binding interactions and metabolic stability. This specific substitution pattern has been recognized in the patent literature as part of broader indane-based drug discovery programs, establishing a precedent for the utility of halogenated indane intermediates in oncology-targeted medicinal chemistry efforts .

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